molecular formula C19H20ClNO5S2 B2522779 ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 895462-11-0

ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2522779
CAS No.: 895462-11-0
M. Wt: 441.94
InChI Key: BKQXYCGXITZYRY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core

Scientific Research Applications

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with. Some thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Thiophene derivatives continue to be an active area of research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals . Future research will likely focus on the synthesis of new thiophene derivatives with improved biological activity and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate
  • Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate

Uniqueness

Ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its benzothiophene core, which imparts specific chemical and physical properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXYCGXITZYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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